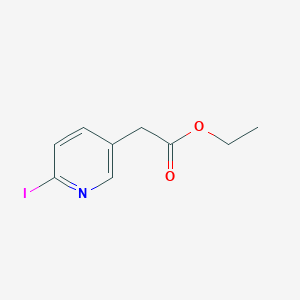
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a heterocyclic compound that features both bromine and tetrazole functional groups
Vorbereitungsmethoden
The synthesis of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(1H-tetrazol-5-YL)-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Analyse Chemischer Reaktionen
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties, which can be applied in the fields of electronics and photonics.
Biological Research: The compound is investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets within cells. For example, in cancer cells, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The bromine atoms and tetrazole ring play crucial roles in binding to the active sites of these enzymes, thereby blocking their function.
Vergleich Mit ähnlichen Verbindungen
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can be compared with other similar compounds such as:
3-(1H-tetrazol-5-YL)-2H-chromen-2-one: This compound lacks the bromine atoms and may have different biological activities and chemical reactivity.
6,8-Dichloro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: The presence of chlorine atoms instead of bromine can lead to variations in the compound’s reactivity and potency in biological assays.
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-thione: The thione derivative may exhibit different electronic properties and reactivity compared to the oxo form.
These comparisons highlight the unique features of this compound, particularly its bromine atoms and tetrazole ring, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H4Br2N4O2 |
|---|---|
Molekulargewicht |
371.97 g/mol |
IUPAC-Name |
6,8-dibromo-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4Br2N4O2/c11-5-1-4-2-6(9-13-15-16-14-9)10(17)18-8(4)7(12)3-5/h1-3H,(H,13,14,15,16) |
InChI-Schlüssel |
SRNISOHSCKAFOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)


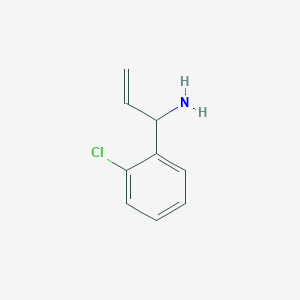
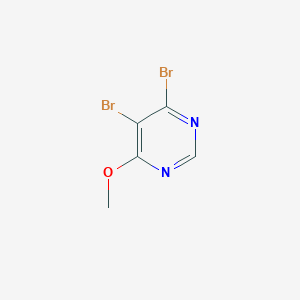

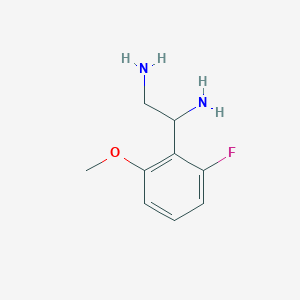

![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)
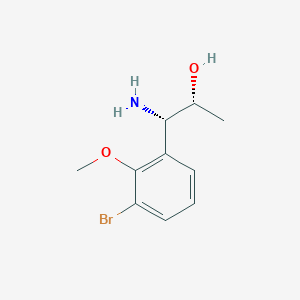


![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)
